(R)-2-(Piperidin-3-yl)isoindolin-1-one

Chiral Chemistry Enantioselective Synthesis Medicinal Chemistry

(R)-2-(Piperidin-3-yl)isoindolin-1-one (CAS 1786495-37-1) is a chiral heterocyclic small molecule comprised of an isoindolin-1-one core N-linked to a (3R)-piperidin-3-yl substituent, with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol. It is commercially available as a research chemical building block from multiple suppliers, with reported purities ranging from 95% to ≥98%.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 1786495-37-1
Cat. No. B2884148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Piperidin-3-yl)isoindolin-1-one
CAS1786495-37-1
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESC1CC(CNC1)N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1
InChIKeyZYCVDGADEULRSM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Piperidin-3-yl)isoindolin-1-one (CAS 1786495-37-1): Scientific Procurement & Baseline Specifications


(R)-2-(Piperidin-3-yl)isoindolin-1-one (CAS 1786495-37-1) is a chiral heterocyclic small molecule comprised of an isoindolin-1-one core N-linked to a (3R)-piperidin-3-yl substituent, with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . It is commercially available as a research chemical building block from multiple suppliers, with reported purities ranging from 95% to ≥98% . The compound is of interest as a key scaffold in medicinal chemistry, particularly for programs exploring CNS targets or developing targeted protein degraders (PROTACs) [1][2].

Procurement Risk Analysis: Why Generic Substitution of (R)-2-(Piperidin-3-yl)isoindolin-1-one is Scientifically Invalid


Substituting (R)-2-(Piperidin-3-yl)isoindolin-1-one with a non-identical analog or racemic mixture introduces significant, often hidden, risks to experimental reproducibility and project timelines. The compound's specific (R)-enantiomeric configuration at the piperidine 3-position is a critical determinant of its three-dimensional binding geometry, directly influencing target engagement and off-target selectivity profiles [1]. Furthermore, changing the position of the piperidine nitrogen from the 3- to the 4-position (e.g., 2-(piperidin-4-yl)isoindolin-1-one) alters the compound's vector and overall molecular topology, leading to potentially different pharmacological and pharmacokinetic properties [2]. Finally, the isoindolin-1-one core itself confers a distinct conformational and electronic profile compared to its dione analogs, which directly impacts binding interactions and chemical stability [3].

Quantitative Differential Evidence for (R)-2-(Piperidin-3-yl)isoindolin-1-one vs. Comparators


Chiral Purity: (R)-Enantiomer vs. Racemic Mixture

As a single, defined stereoisomer, (R)-2-(Piperidin-3-yl)isoindolin-1-one provides a defined chemical probe for exploring stereospecific biological interactions, in direct contrast to its racemic mixture or the (S)-enantiomer [1]. This is a critical procurement consideration, as the use of a racemic mixture can confound biological assays and lead to inconsistent or non-reproducible data due to differential activities of the two enantiomers .

Chiral Chemistry Enantioselective Synthesis Medicinal Chemistry

Isoindolin-1-one vs. Isoindoline-1,3-dione Core: Impact on Biological Activity

The presence of the isoindolin-1-one core in the target compound distinguishes it from the more widely explored 2-(piperidin-3-yl)isoindole-1,3-dione (phthalimide) analogs. The latter class is a key motif for cereblon (CRBN) E3 ligase modulators and TNF-alpha inhibitors, as exemplified by patent disclosures [1]. The isoindolin-1-one core offers a distinct hydrogen-bonding profile and conformational space, which can translate to different biological activities or pharmacokinetic properties compared to the dione [2].

Medicinal Chemistry PROTAC Cereblon Modulator TNF-alpha Inhibition

Piperidine 3-Position vs. 4-Position Substitution: Differential Binding Vector

The site of attachment on the piperidine ring (3-position vs. 4-position) to the isoindolin-1-one core is a critical determinant of molecular geometry. In the target compound, the N-linkage at the piperidine 3-position establishes a distinct exit vector for further functionalization or binding compared to the 4-position isomer (2-(piperidin-4-yl)isoindolin-1-one, CAS 59791-82-1) . This subtle change can lead to vastly different interactions with biological targets, as demonstrated in related chemical series where the position of a basic amine is crucial for activity [1].

Medicinal Chemistry Vector Exploration Structure-Activity Relationship Drug Design

Procurement-Ready Purity: Direct Comparison of Commercial Sources

For procurement purposes, the availability of the target compound at a defined high purity from multiple vendors is a key differentiator compared to more obscure or custom-synthesis-only analogs. The compound is commercially available from multiple suppliers with a minimum guaranteed purity of 95% (AKSci) , and at least one supplier offers a grade with a purity of 98% or greater (Leyan, MolCore) .

Chemical Procurement Quality Assurance Research Supply Chain

Validated Application Scenarios for (R)-2-(Piperidin-3-yl)isoindolin-1-one in R&D


Chiral Building Block for CNS & GPCR-Targeted Drug Discovery

Leverage the defined (R)-stereochemistry of the piperidine ring as a key pharmacophoric element in the synthesis of novel ligands for CNS targets such as dopamine, serotonin, or histamine receptors, where enantiomeric configuration is critical for affinity and functional activity [1]. The isoindolin-1-one core provides a rigid scaffold for vector exploration, while the 3-piperidinyl attachment point offers a distinct vector compared to 4-piperidinyl analogs [2].

Scaffold for Next-Generation Cereblon (CRBN) E3 Ligase Modulators

Employ (R)-2-(Piperidin-3-yl)isoindolin-1-one as a structurally distinct alternative to the isoindoline-1,3-dione (phthalimide) core used in established immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide [3]. The different hydrogen-bonding pattern and conformation of the isoindolin-1-one core may lead to novel binding modes, altered substrate specificity, or unique degradation profiles when incorporated into PROTACs or molecular glues [4].

Precursor for Fragment-Based Drug Discovery (FBDD) Libraries

Utilize the compound's low molecular weight (216.28 g/mol) and its combination of a rigid aromatic core and a basic, chiral secondary amine as an ideal starting fragment for building diverse FBDD libraries . The secondary amine of the piperidine ring is a versatile synthetic handle for late-stage functionalization via amide bond formation, reductive amination, or N-arylation, enabling rapid exploration of chemical space [2].

Reference Standard for Chiral Analytical Method Development

The high-purity (≥95-98%) commercial availability of the (R)-enantiomer from multiple vendors positions it as a suitable reference standard for developing and validating chiral HPLC or SFC methods to separate racemic mixtures of 2-(piperidin-3-yl)isoindolin-1-one or to determine the enantiomeric excess in asymmetric synthetic processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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